

Rebastinib Profile and Key Differentiator

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Compound Focus: Rebastinib

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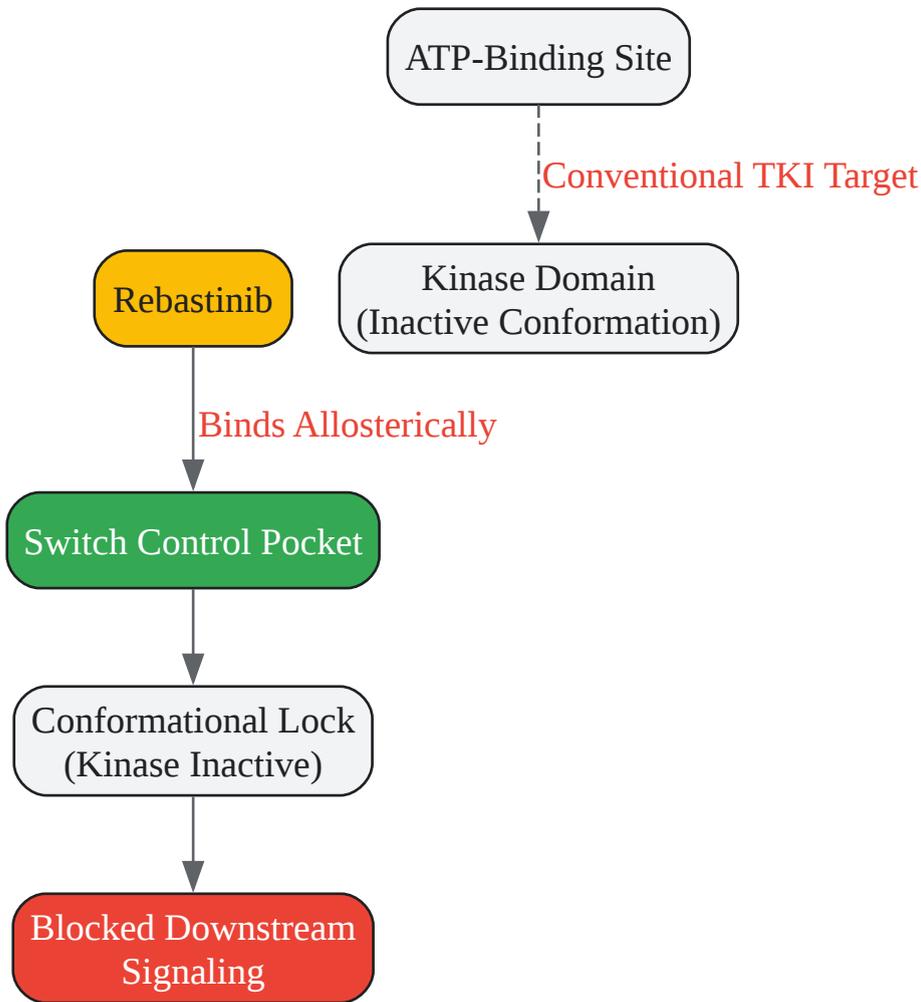
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Rebastinib (DCC-2036) is a **switch-control inhibitor** with a unique mechanism that differentiates it from conventional ATP-competitive tyrosine kinase inhibitors (TKIs) [1] [2].

- **Primary Targets:** BCR-ABL1, FLT3, and TIE2 receptor tyrosine kinase [1] [3] [2].
- **Unique Mechanism:** It binds the **switch control pocket** of the kinase domain, locking it in an inactive conformation. This is independent of the ATP-binding site and is effective even against common resistance mutations like T315I in BCR-ABL1 [1] [2].
- **Therapeutic Index Consideration:** This novel binding mode offers potential for a differentiated therapeutic index by targeting resistant mutations and potentially reducing off-target effects due to the higher sequence variation in switch pockets among kinases [1].

The diagram below illustrates this unique mechanism of action.



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Clinical and Preclinical Data Summary

The table below summarizes quantitative data from key studies on **rebastinib**.

Parameter	Phase 1 Leukemia Trial (CML/AML) [1] [2]	Preclinical Metastatic Breast Cancer Study [3]
Key Targets	BCR-ABL1 (incl. T315I), FLT3	TIE2 kinase
Maximum Tolerated Dose (MTD)	150 mg (tablet) twice daily	Not Applicable (animal study)

Parameter	Phase 1 Leukemia Trial (CML/AML) [1] [2]	Preclinical Metastatic Breast Cancer Study [3]
Dose-Limiting Toxicities (DLTs)	Dysarthria, muscle weakness, peripheral neuropathy	Not reported
Formulation Bioavailability	Tablet bioavailability 3-4-fold greater than powder-in-capsule	Not specified
Efficacy / Response	8 Complete Hematologic Responses in 40 CML patients (4 with T315I); development in leukemia discontinued due to insufficient clinical benefit	Reduced tumor growth and metastasis; enhanced efficacy of paclitaxel and eribulin chemotherapy
Proposed Optimal Use	Proof-of-concept for switch-control inhibition; potential for T315I-mutant CML	Targeting tumor microenvironment (TIE2+ macrophages); combination with chemotherapy

Detailed Experimental Protocols

For reproducibility, here are the methodologies from the cited key experiments.

Phase 1 Dose-Finding Clinical Trial

This first-in-human study established the safety and preliminary efficacy of **rebastinib** in relapsed/refractory leukemia [1] [2].

- **Trial Design:** Multi-center, single-arm, dose-escalation study.
- **Patient Population:** Adults with CML in all phases or AML, who were resistant or intolerant to ≥ 2 prior TKIs, or had a T315I mutation.
- **Dosing: Rebastinib** was administered orally in continuous 28-day cycles. The study started with powder-in-capsule formulations (57 mg to 1200 mg daily) and later switched to tablet formulations (100 mg to 400 mg daily) for better pharmacokinetics.
- **Primary Objectives:** To investigate safety, establish the Maximum Tolerated Dose (MTD), and determine the Recommended Phase 2 Dose.
- **Safety Assessments:** Adverse events were graded according to NCI Common Toxicity Criteria (CTC) v3.0. Dose-Limiting Toxicities (DLTs) were specifically defined.

- **Efficacy Assessments:** Disease response was evaluated every 3 cycles using standard hematologic and cytogenetic criteria for CML and AML.
- **Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:** Plasma samples were analyzed via liquid chromatography-mass spectrometry (LC-MS/MS). PD effects were measured by monitoring phosphorylation of downstream targets like CRKL in blood samples using flow cytometry and immunoblotting.

Preclinical Study on TIE2 Inhibition in Cancer

This study elucidated the mechanism of **rebastinib** in blocking tumor progression and metastasis via TIE2 inhibition [3].

- **Cell Lines:** Used CHO-K1, EA.hy926, HUVECs, and immortalized mouse bone marrow macrophages (Tie2Hi iBMM).
- **In Vitro Kinase Assay:** A coupled enzyme assay (pyruvate kinase/lactate dehydrogenase system) monitoring ADP production was used to determine IC₅₀ values and inhibitor dissociation rates (k_{off}).
- **Western Blotting:** To confirm target engagement, cells were treated with **rebastinib**, and lysates were probed with antibodies against phospho-Tie2 (Tyr992) and total Tie2.
- **HUVEC Transwell Migration Assay:** Used to assess the anti-angiogenic effect of **rebastinib** by measuring its impact on endothelial cell migration.
- **In Vivo Mouse Models:** Employed orthotopic mouse models of metastatic mammary carcinoma (e.g., MMTV-PyMT). Mice were treated with **rebastinib**, alone or in combination with chemotherapy (paclitaxel or eribulin).
- **Tumor Analysis:** Effects on tumor growth, metastasis, and overall survival were monitored. Tumor tissues were analyzed for vascularization, myeloid cell infiltration, and the density of TMEM metastatic sites.

Conclusion and Comparative Perspective

While a direct therapeutic index comparison is not available, **rebastinib**'s profile can be contextualized against standard TKIs:

- **Against Conventional TKIs:** Unlike ATP-competitive inhibitors (e.g., imatinib, dasatinib, nilotinib), **rebastinib**'s allosteric mechanism is active against the challenging T315I "gatekeeper" mutation [1] [4]. However, its clinical development in leukemia was halted in favor of other agents like ponatinib, which is also active against T315I but is an ATP-competitive inhibitor [1].

- **Therapeutic Index Nuance:** The Phase 1 trial established an MTD, but the conclusion that clinical benefit was "insufficient" for further development in leukemia suggests a potentially narrow therapeutic index in that context compared to other available options [1] [2]. Its promise may lie instead in targeting the tumor microenvironment via TIE2 [3].

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References

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